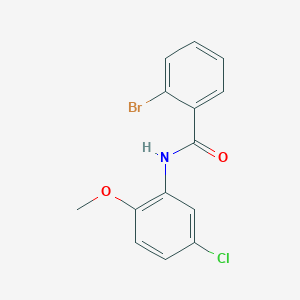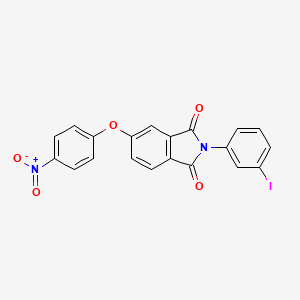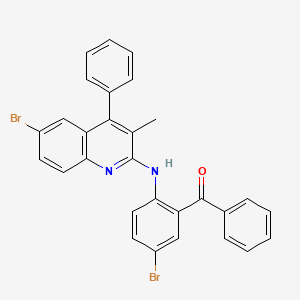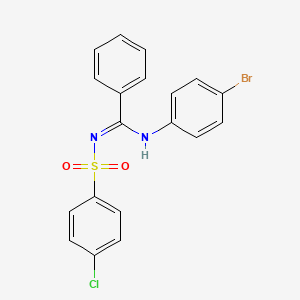![molecular formula C21H21N3O4 B11693586 2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11693586.png)
2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-méthyl-N'-[(E)-(3,4,5-triméthoxyphényl)méthylidène]quinoléine-4-carbohydrazide est un composé organique complexe appartenant à la classe des dérivés de la quinoléine. Ce composé se caractérise par la présence d'un noyau quinoléine, d'un groupe hydrazide et d'une partie triméthoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-méthyl-N'-[(E)-(3,4,5-triméthoxyphényl)méthylidène]quinoléine-4-carbohydrazide implique généralement la condensation de la 2-méthylquinoléine-4-carbohydrazide avec le 3,4,5-triméthoxybenzaldéhyde. La réaction est généralement effectuée en présence d'un catalyseur acide, tel que l'acide acétique, sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait le passage à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 2-méthyl-N'-[(E)-(3,4,5-triméthoxyphényl)méthylidène]quinoléine-4-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine N-oxyde.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazide en une amine.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle quinoléine, en particulier en position 2.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs électrophiles comme les halogènes ou les groupes nitro peuvent être introduits en conditions acides ou basiques.
Produits principaux
Oxydation : Dérivés de la quinoléine N-oxyde.
Réduction : Dérivés de l'aminoquinoléine.
Substitution : Dérivés de la quinoléine halogénés ou nitro-substitués.
Applications de la recherche scientifique
La 2-méthyl-N'-[(E)-(3,4,5-triméthoxyphényl)méthylidène]quinoléine-4-carbohydrazide a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber certaines enzymes et voies impliquées dans la prolifération des cellules cancéreuses.
Science des matériaux : Il est étudié pour une utilisation dans les diodes électroluminescentes organiques (OLED) et autres matériaux électroniques en raison de ses propriétés électroniques uniques.
Recherche biologique : Le composé est utilisé comme sonde pour étudier divers processus biologiques, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Mécanisme d'action
Le mécanisme d'action de la 2-méthyl-N'-[(E)-(3,4,5-triméthoxyphényl)méthylidène]quinoléine-4-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif, empêchant ainsi l'accès du substrat. De plus, il peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et affectant les fonctions cellulaires.
Applications De Recherche Scientifique
2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-methyl-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
2-méthylquinoléine-4-carbohydrazide : Manque la partie triméthoxyphényle, ce qui entraîne des propriétés chimiques et biologiques différentes.
3,4,5-triméthoxybenzaldéhyde : Un précurseur dans la synthèse du composé cible, mais manque le noyau quinoléine.
Dérivés de la quinoléine N-oxyde : Similaires en structure mais diffèrent par l'état d'oxydation et la réactivité.
Unicité
La 2-méthyl-N'-[(E)-(3,4,5-triméthoxyphényl)méthylidène]quinoléine-4-carbohydrazide est unique en raison de la combinaison du noyau quinoléine et de la partie triméthoxyphényle, qui confèrent des propriétés électroniques et stériques distinctes. Cette unicité en fait un composé précieux pour diverses applications en chimie médicinale et en science des matériaux.
Propriétés
Formule moléculaire |
C21H21N3O4 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c1-13-9-16(15-7-5-6-8-17(15)23-13)21(25)24-22-12-14-10-18(26-2)20(28-4)19(11-14)27-3/h5-12H,1-4H3,(H,24,25)/b22-12+ |
Clé InChI |
CNFKOURFKUSPLO-WSDLNYQXSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B11693508.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11693514.png)

![N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11693526.png)
![(3E)-3-(4-methoxybenzylidene)-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693534.png)


![Benzamide, 4-phenyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B11693559.png)
![N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B11693564.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11693573.png)
![(3E)-1-(2-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693595.png)

![2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11693608.png)
![4-Amino-N'-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11693611.png)
